

Spectroscopic Analysis of (R)-Tetrahydrofuran-3-ylmethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Tetrahydrofuran-3-ylmethanol

Cat. No.: B597911

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Infrared (IR) and Mass Spectrometry (MS) data for **(R)-Tetrahydrofuran-3-ylmethanol**. Due to the limited availability of published experimental spectra for this specific chiral compound, this guide presents predicted data based on the known spectroscopic behavior of its constituent functional groups—a primary alcohol and a cyclic ether (tetrahydrofuran ring). This document also outlines standardized experimental protocols for acquiring such data and a general workflow for the spectroscopic identification of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated IR absorptions and mass spectral fragmentation patterns for **(R)-Tetrahydrofuran-3-ylmethanol** (Molecular Formula: C₅H₁₀O₂, Molecular Weight: 102.13 g/mol).

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
~3400	Broad, Strong	O-H stretch (alcohol)
2950-2850	Strong	C-H stretch (aliphatic)
~1050	Strong	C-O stretch (primary alcohol)
~1100	Strong	C-O-C stretch (ether)

Mass Spectrometry (Electron Ionization - EI) Data

Mass-to-Charge Ratio (m/z)	Relative Abundance	Proposed Fragment Ion
102	Low	[M] ⁺ (Molecular Ion)
101	Moderate	[M-H] ⁺
85	Moderate	[M-OH] ⁺
71	High	[M-CH ₂ OH] ⁺
43	High	[C ₃ H ₇] ⁺ or [C ₂ H ₃ O] ⁺

Experimental Protocols

Infrared (IR) Spectroscopy

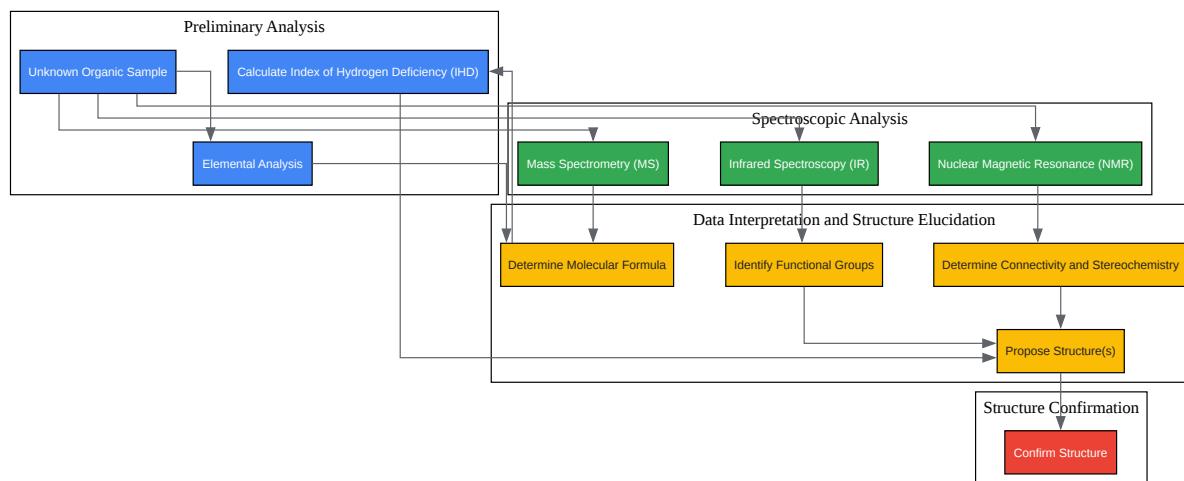
A common method for obtaining the IR spectrum of a liquid sample like **(R)-Tetrahydrofuran-3-ylmethanol** is through the use of a thin film between salt plates.[\[1\]](#)[\[2\]](#)

Procedure:

- Sample Preparation: A drop of the neat (pure) liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[1\]](#)[\[2\]](#)
- Cell Assembly: A second salt plate is carefully placed on top of the first, creating a thin liquid film between them.[\[1\]](#)

- Data Acquisition: The assembled plates are mounted in the sample holder of an FT-IR spectrometer.
- Spectral Analysis: The instrument is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO_2 and water vapor). The spectrum is then recorded, typically in the 4000-400 cm^{-1} range.[3]
- Cleaning: After analysis, the salt plates are thoroughly cleaned with a dry solvent (e.g., acetone) and stored in a desiccator to prevent damage from moisture.[1]

Mass Spectrometry


Electron Ionization (EI) is a standard technique for the mass analysis of volatile organic compounds.[4][5]

Procedure:

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through direct injection.[4] The sample is vaporized in the ion source.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion ($[\text{M}]^+$).[4][5]
- Fragmentation: The high energy of the electron beam causes the molecular ion to fragment into smaller, positively charged ions and neutral fragments.[4]
- Mass Analysis: The positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4][5]
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[4][5]

Workflow for Spectroscopic Identification

The following diagram illustrates a generalized workflow for the identification and structural elucidation of an unknown organic compound using a combination of spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic identification of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. webassign.net [webassign.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rroij.com [rroij.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of (R)-Tetrahydrofuran-3-ylmethanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b597911#r-tetrahydrofuran-3-ylmethanol-ir-and-mass-spectrometry-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com